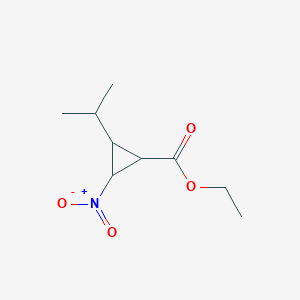
8-Azapurine
Overview
Description
8-Azapurine is a heterocyclic organic compound that contains a purine ring with a nitrogen atom replaced by a carbon atom. It is a structural analog of adenine and has been used in various scientific research applications.
Mechanism Of Action
The mechanism of action of 8-Azapurine is not well understood. However, it has been suggested that it may act as an inhibitor of purine metabolism. It has also been suggested that it may interfere with DNA replication and transcription.
Biochemical And Physiological Effects
8-Azapurine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to induce apoptosis in cancer cells. In addition, it has been shown to have antiviral activity against herpes simplex virus type 1.
Advantages And Limitations For Lab Experiments
One of the advantages of 8-Azapurine is its versatility in scientific research. It can be used as a building block for the synthesis of various compounds, which can be used for different applications. However, one of the limitations of 8-Azapurine is its low solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the use of 8-Azapurine in scientific research. One direction is the development of new purine analogs for the treatment of cancer. Another direction is the development of new fluorescent nucleoside analogs for the detection of nucleic acids. Finally, the use of 8-Azapurine in combination with other compounds for the treatment of viral infections is also an area of future research.
Conclusion:
In conclusion, 8-Azapurine is a versatile compound that has been extensively used in scientific research. It has various applications, including the synthesis of purine analogs and fluorescent nucleoside analogs. It has also been shown to have antiviral and anticancer activity. However, its low solubility in water can make it difficult to work with in some experiments. Future research directions for 8-Azapurine include the development of new purine analogs, fluorescent nucleoside analogs, and the use of 8-Azapurine in combination with other compounds for the treatment of viral infections.
Synthesis Methods
The synthesis of 8-Azapurine can be achieved through several methods. One of the most commonly used methods is the reaction between 2,6-dichloropurine and sodium azide in the presence of a palladium catalyst. Another method involves the reduction of 8-azapurine-2,6-dione using sodium borohydride.
Scientific Research Applications
8-Azapurine has been extensively used in scientific research as a building block for the synthesis of various compounds. It has been used in the synthesis of purine analogs, which have shown potential as anticancer agents. It has also been used in the synthesis of fluorescent nucleoside analogs, which have been used for the detection of nucleic acids.
properties
IUPAC Name |
2H-triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h1-2H,(H,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIGHSIIKVOWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC2=NNN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181745 | |
| Record name | 8-Azapurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triazolopyrimidine | |
CAS RN |
273-40-5, 99331-25-6 | |
| Record name | Triazolopyrimidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000273405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triazolopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099331256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Azapurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80181745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-AZAPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H49B4KW3PH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-N-Butyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enamide;hydrochloride](/img/structure/B64583.png)










